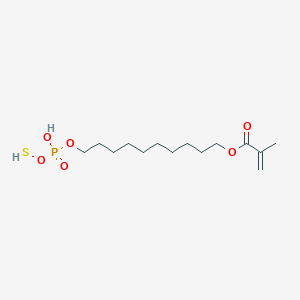

10-(Thiophosphonooxy)decyl methacrylate

Description

BenchChem offers high-quality 10-(Thiophosphonooxy)decyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(Thiophosphonooxy)decyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H27O6PS |

|---|---|

Molecular Weight |

354.40 g/mol |

IUPAC Name |

10-[hydroxy(sulfanyloxy)phosphoryl]oxydecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H27O6PS/c1-13(2)14(15)18-11-9-7-5-3-4-6-8-10-12-19-21(16,17)20-22/h22H,1,3-12H2,2H3,(H,16,17) |

InChI Key |

RJDHMMAAXNYHHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)OS |

Origin of Product |

United States |

Synthesis and Chemical Characterization Methodologies for 10 Thiophosphonooxy Decyl Methacrylate

Synthetic Pathways for Thiophosphonooxy-Functionalized Decyl Methacrylate (B99206)

The creation of 10-(thiophosphonooxy)decyl methacrylate is a multi-step process that begins with the formation of a decyl methacrylate backbone, which is then functionalized with the thiophosphate group.

The initial step in the synthesis involves the formation of a hydroxy-terminated methacrylate monomer, typically 10-hydroxydecyl methacrylate. This is commonly achieved through esterification or transesterification reactions.

One common pathway is the direct esterification of methacrylic acid with a large excess of 1,10-decanediol (B1670011). This reaction creates a mono-ester, leaving a terminal hydroxyl group at the other end of the decyl chain. The use of excess diol minimizes the formation of the di-methacrylate cross-linking product.

Alternatively, a transesterification reaction can be employed, where methyl methacrylate reacts with 1,10-decanediol. google.com This reaction is often carried out in the presence of an alkaline substance, which acts as a catalyst. google.com The process is typically conducted at elevated temperatures, and the methanol (B129727) byproduct is removed to drive the reaction to completion. google.com A similar synthetic strategy involving 1,10-decanediol is used for the synthesis of the analogous phosphate (B84403) monomer, 10-methacryloyloxydecyl dihydrogen phosphate. nih.gov

Once 10-hydroxydecyl methacrylate is synthesized and purified, the thiophosphate moiety is introduced. This critical step imparts the desired functionality to the monomer. The synthesis of the analogous phosphate monomer involves the use of phosphoryl chloride (POCl₃). nih.gov By extension, a parallel strategy for the thiophosphate involves the reaction of the terminal hydroxyl group of 10-hydroxydecyl methacrylate with thiophosphoryl chloride (PSCl₃).

The reaction is carefully controlled, typically in an inert atmosphere and in the presence of a base to scavenge the hydrochloric acid byproduct. Following the initial reaction, a hydrolysis step is performed to convert the resulting thiophosphoryl dichloride intermediate into the final dihydrogen thiophosphate group, yielding 10-(thiophosphonooxy)decyl methacrylate. The existence of this sulfur-containing functional monomer, also known as 10-methacryloyloxydecyl dihydrogen thiophosphate (MDTP), has been noted in the literature as a compound used for priming metals. researchgate.net

Spectroscopic and Chromatographic Characterization Techniques for Monomer Purity and Structure Elucidation

To confirm the successful synthesis and purity of 10-(thiophosphonooxy)decyl methacrylate, a combination of spectroscopic and chromatographic methods is essential. These techniques provide detailed information about the molecule's structure, functional groups, and molecular weight. researchgate.net

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of the monomer. ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: Provides information on the number and environment of protons. The spectrum would be expected to show characteristic signals for the vinyl protons of the methacrylate group, the methyl group on the double bond, the methylene (B1212753) groups of the long decyl chain, and the protons adjacent to the ester and thiophosphate groups.

¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct peaks would correspond to the carbonyl carbon of the ester, the carbons of the C=C double bond, the various methylene carbons in the decyl chain, and the carbon atom bonded to the thiophosphate group.

³¹P NMR: This is crucial for confirming the presence and chemical environment of the phosphorus atom. The chemical shift in the ³¹P NMR spectrum is highly indicative of the thiophosphate structure, distinguishing it from phosphate or other phosphorus-containing impurities. nih.gov

Table 1: Predicted NMR Chemical Shifts for 10-(Thiophosphonooxy)decyl Methacrylate This table presents predicted values based on typical chemical shifts for similar functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Vinyl Protons (C=CH₂) | 5.5 - 6.1 |

| ¹H | Methyl Protons (-C(CH₃)=) | ~1.9 |

| ¹H | Methylene Protons (-O-CH₂-) | ~4.1 |

| ¹H | Methylene Protons (-CH₂-O-P) | ~3.9 |

| ¹H | Methylene Chain (-CH₂-)n | 1.2 - 1.7 |

| ¹³C | Carbonyl Carbon (C=O) | ~167 |

| ¹³C | Vinyl Carbons (C=CH₂) | 125 - 136 |

| ¹³C | Methylene Carbon (-O-CH₂-) | ~65 |

| ¹³C | Methylene Carbon (-CH₂-O-P) | ~67 |

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in the molecule. These methods are complementary and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. Key absorption bands would confirm the presence of the C=O group (strong absorption around 1720 cm⁻¹), the C=C bond of the methacrylate (around 1640 cm⁻¹), and various C-H stretching and bending vibrations. The P-O and P=S bonds also show characteristic absorptions in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is effective for analyzing non-polar bonds and symmetric vibrations. It is particularly useful for confirming the C=C double bond and the P=S thiocarbonyl group, which gives a characteristic, strong signal. researchgate.net The region below 600 cm⁻¹ is often dominated by surface vibrations, while the fingerprint region between 500 and 1500 cm⁻¹ provides characteristic spectral data for phosphate and thiophosphate species. nih.gov

Table 2: Key Vibrational Frequencies for 10-(Thiophosphonooxy)decyl Methacrylate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O | Stretch | 1715 - 1730 | IR |

| C=C | Stretch | 1630 - 1640 | IR, Raman |

| P=S | Stretch | 600 - 750 | Raman, IR |

| P-O | Stretch | 950 - 1100 | IR |

Mass spectrometry (MS) is an essential analytical technique used to verify the molecular weight of the synthesized 10-(thiophosphonooxy)decyl methacrylate. nih.govnih.gov By ionizing the molecule and measuring its mass-to-charge ratio, MS provides direct confirmation that the target compound has been formed. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, adding a high degree of confidence to the structural assignment. researchgate.net This technique is routinely used to characterize organophosphorus compounds and confirm the successful synthesis of new monomers. nih.govresearchgate.netacs.org The expected molecular weight for C₁₄H₂₇O₅PS allows for precise verification against the experimental data obtained.

Chromatographic Methods for Purity Assessment (e.g., GC, HPLC)

The purity of 10-(Thiophosphonooxy)decyl methacrylate is a critical parameter that can significantly influence its performance in various applications. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful analytical tools employed to assess the purity of this functional monomer. These methods allow for the separation, identification, and quantification of the main compound as well as any impurities that may be present, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like 10-(Thiophosphonooxy)decyl methacrylate. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Methodology and Findings:

A common approach for the analysis of acrylate (B77674) monomers involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A gradient elution is often employed to achieve optimal separation of the main component from both more polar and less polar impurities.

A typical HPLC method for the purity analysis of 10-(Thiophosphonooxy)decyl methacrylate could involve the following conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min, 50-90% B; 10-15 min, 90% B; 15-16 min, 90-50% B; 16-20 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Data Interpretation:

The purity of the 10-(Thiophosphonooxy)decyl methacrylate sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times.

Representative HPLC Purity Data:

| Sample Lot | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |

| A | 8.52 | 99.2 | 0.5 | 0.3 |

| B | 8.51 | 98.8 | 0.7 | 0.5 |

| C | 8.53 | 99.5 | 0.3 | 0.2 |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds. For a compound with a relatively high molecular weight and low volatility like 10-(Thiophosphonooxy)decyl methacrylate, derivatization may be necessary to increase its volatility and thermal stability, making it suitable for GC analysis. However, direct injection may also be possible under specific conditions.

Methodology and Findings:

For the GC analysis of organophosphate compounds, a capillary column with a non-polar or medium-polarity stationary phase is often used. The choice of detector is crucial, with a Flame Ionization Detector (FID) being common for general-purpose analysis, while a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) can provide higher selectivity and sensitivity for phosphorus-containing compounds.

A potential GC method for the purity assessment of 10-(Thiophosphonooxy)decyl methacrylate could be as follows:

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

Data Interpretation:

Similar to HPLC, the purity is determined by the area percentage of the main peak. The GC chromatogram can reveal the presence of volatile impurities, such as residual solvents or starting materials.

Representative GC Purity Data:

| Sample Lot | Main Peak Retention Time (min) | Main Peak Area (%) | Volatile Impurity 1 Area (%) | Volatile Impurity 2 Area (%) |

| X | 12.78 | 99.1 | 0.4 | 0.5 |

| Y | 12.79 | 98.5 | 0.8 | 0.7 |

| Z | 12.78 | 99.6 | 0.2 | 0.2 |

Polymerization Characteristics and Mechanisms of 10 Thiophosphonooxy Decyl Methacrylate

Radical-Mediated Polymerization Kinetics and Thermodynamics

Radical polymerization is the most common method for polymerizing methacrylate (B99206) monomers. The process involves three main stages: initiation, propagation, and termination. The kinetics are typically first-order with respect to the monomer concentration and dependent on the square root (0.5 order) of the initiator concentration, a characteristic of ideal free-radical polymerization with bimolecular termination. researchgate.net

The thermodynamic aspects of polymerization are governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For methacrylates, the conversion of a carbon-carbon double bond to two single bonds makes the enthalpy of polymerization (ΔH) highly negative, favoring the reaction. However, the decrease in entropy (ΔS) as free monomers become part of a structured polymer chain opposes the process. This interplay results in a "ceiling temperature" above which polymerization is no longer thermodynamically favorable.

Photopolymerization is a rapid and efficient method for curing methacrylate-based systems, initiated by exposing the monomer formulation to light, typically in the UV or visible spectrum. ucl.ac.uk The process requires a photoinitiator, such as camphorquinone, which absorbs photons and generates the initial free radicals needed to start the polymerization chain reaction.

The mechanism proceeds as follows:

Initiation: The photoinitiator absorbs light and enters an excited state, subsequently decomposing or reacting with a co-initiator to form free radicals.

Propagation: The radical attacks the carbon-carbon double bond of a 10-(thiophosphonooxy)decyl methacrylate monomer, creating a new, larger radical that proceeds to react with subsequent monomers.

Termination: The reaction ceases when two growing polymer radicals combine (combination) or transfer a hydrogen atom (disproportionation).

The efficiency of photopolymerization is high, often achieving significant monomer conversion in seconds to minutes. nih.gov Studies on the analogous 10-MDP have shown that increasing its concentration in a resin mixture can lead to a linear increase in both the maximum rate of polymerization and the final degree of conversion. ucl.ac.uknih.gov This is attributed to the lower molecular weight and faster diffusion of 10-MDP compared to larger dimethacrylate monomers, leading to a higher frequency of reactive collisions. ucl.ac.uk A similar trend would be anticipated for 10-(thiophosphonooxy)decyl methacrylate.

Table 1: Effect of 10-MDP Concentration on Photopolymerization Kinetics

Data based on the behavior of the analogous compound 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) in a self-adhesive composite formulation. ucl.ac.uknih.gov

Thermal polymerization utilizes heat to decompose a thermal initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals. Research on similar functional phosphonic acid monomers demonstrates that polymerization proceeds readily via thermal initiation. researchgate.net The kinetics typically follow the classical model for radical polymerization, where the rate is proportional to the monomer concentration to the power of approximately 1 and to the initiator concentration to the power of 0.5. researchgate.netuobaghdad.edu.iq A key feature noted in the polymerization of some phosphonic acid monomers is the absence of significant auto-acceleration (the gel effect), where an increase in viscosity would normally reduce the termination rate and cause a rapid increase in the polymerization rate. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, well-defined architectures, and low dispersity. mdpi.com RAFT has been successfully applied to a wide range of methacrylates, including those with phosphorus-containing functional groups. rsc.orgrsc.orgresearchgate.net

The process involves a conventional radical initiator and a RAFT chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithiobenzoate or trithiocarbonate. mdpi.com The key to RAFT is a rapid equilibrium between active, propagating polymer chains and dormant chains, which are temporarily capped by the CTA. This allows all polymer chains to grow at a similar rate, leading to a controlled polymerization. The successful RAFT polymerization of various phosphonate (B1237965) methacrylates suggests that 10-(thiophosphonooxy)decyl methacrylate would also be amenable to this technique, enabling the synthesis of well-defined homopolymers and block copolymers. researchgate.net

Influence of Monomer Structure on Polymerization Reactivity

The polymerization reactivity of 10-(thiophosphonooxy)decyl methacrylate is influenced by its three main structural components:

Methacrylate Group: This is the polymerizable functional group. The presence of the α-methyl group enhances the stability of the propagating radical and influences its stereochemistry, distinguishing it from less sterically hindered acrylates.

Decyl Spacer Chain (-C₁₀H₂₀-): This long, flexible, and hydrophobic alkyl chain separates the reactive methacrylate group from the polar thiophosphate head. The length of this chain can impact polymerization kinetics. Longer alkyl chains in methacrylates can decrease the polymerization rate. nih.gov The chain also imparts flexibility to the resulting polymer, likely resulting in a lower glass transition temperature (Tg) compared to polymers from monomers with shorter spacers. researchgate.net

Thiophosphonooxy Group (-OPO₂S²⁻): This acidic and polar functional group is a key feature. Its acidity and capacity for hydrogen bonding can influence polymerization kinetics, particularly in different solvents. In polar solvents, interactions between the acidic group, the solvent, and the monomer can affect the local concentration of reactants and the reactivity of the propagating radical. In the analogous 10-MDP, this acidic phosphate group is crucial for adhesion to mineralized tissues. mdpi.comnih.gov The substitution of an oxygen atom with sulfur to form the thiophosphate group is expected to alter the acidity and nucleophilicity of the functional head, which could subtly modify its interactions and reactivity.

Formation of Homopolymers and Copolymers from 10-(Thiophosphonooxy)decyl Methacrylate

Through radical polymerization, 10-(thiophosphonooxy)decyl methacrylate can be used to form both homopolymers—polymers consisting solely of this monomer—and copolymers, where it is combined with other monomers. The resulting homopolymer, poly(10-(thiophosphonooxy)decyl methacrylate), would feature a polymethacrylate (B1205211) backbone with pendant decyl thiophosphate side chains, giving the material a combination of a nonpolar backbone and highly functional, polar side chains.

Copolymerization of 10-(thiophosphonooxy)decyl methacrylate with conventional monomers like methyl methacrylate (MMA) is a viable strategy to tailor the final properties of the polymer. The relative incorporation of each monomer into the growing polymer chain is described by monomer reactivity ratios (r₁ and r₂).

While specific reactivity ratios for 10-(thiophosphonooxy)decyl methacrylate are not available, data from the structurally similar 10-(N-methylacrylamido)decylphosphonic acid (MADPA) copolymerized with MMA provides a useful model. researchgate.net In this system, the reactivity ratios were determined to be r(MADPA) = 0.48 and r(MMA) = 2.32.

An r₁ < 1 indicates that the propagating radical (P₁*) prefers to add the other monomer (M₂).

An r₂ > 1 indicates that the propagating radical (P₂*) prefers to add its own monomer (M₂).

The product of the reactivity ratios (r₁ * r₂ ≈ 1.11) suggests a nearly ideal random copolymerization, with a slight tendency for MMA to form blocks. The higher reactivity ratio of MMA indicates that it is more reactive than the functional monomer in this pairing. This means an MMA-terminated radical adds another MMA molecule more readily than a MADPA molecule, and a MADPA-terminated radical also prefers to add an MMA molecule over another MADPA molecule. A similar behavior would be expected for the copolymerization of 10-(thiophosphonooxy)decyl methacrylate with MMA.

Table 2: Monomer Reactivity Ratios for Copolymerization with Methyl Methacrylate (MMA)

Data based on the analogous functional monomer 10-(N-methylacrylamido)decylphosphonic acid (MADPA). M₁ represents the functional monomer, and M₂ represents MMA. researchgate.net

Table of Compounds

Cross-linking Density and Network Formation

In the context of polymer chemistry, the cross-linking density and the resulting network formation are critical factors that determine the mechanical and chemical properties of the final material. For polymers incorporating 10-(thiophosphonooxy)decyl methacrylate, it is essential to understand its specific role in the development of the polymer network.

Contrary to typical cross-linking agents which possess two or more polymerizable groups, 10-(thiophosphonooxy)decyl methacrylate is a monofunctional monomer, meaning it has only one methacrylate group. ucl.ac.uk Consequently, it does not form cross-links itself. Instead, it polymerizes to form linear polymer chains. ucl.ac.uk The formation of a three-dimensional network in polymers containing this monomer is therefore dependent on the inclusion of separate cross-linking agents, such as dimethacrylate monomers, in the formulation.

An increase in the concentration of monofunctional monomers like 10-(thiophosphonooxy)decyl methacrylate can lead to a more linearized polymer structure. ucl.ac.uk This can, in turn, impact properties such as hardness and flexural strength. ucl.ac.uk However, studies have also shown that the addition of MDP can enhance the degree of monomer conversion in a dimethacrylate system. This is attributed to the formation of more flexible linear polymer chains by MDP, which may reduce steric hindrance and allow for greater mobility of the reactive groups on the cross-linking monomers, thereby facilitating a higher degree of cross-linking. ucl.ac.uk

For instance, in a study examining the effect of varying MDP concentrations on a self-adhesive, remineralizing composite, it was observed that both the maximum rate of polymerization and the final degree of conversion increased with higher MDP content. ucl.ac.uk This suggests that while 10-(thiophosphonooxy)decyl methacrylate does not directly create cross-links, its presence can modulate the network formation process.

The following table summarizes the findings on the effect of varying concentrations of a functional monomethacrylate (in this case, 10-MDP) on the polymerization kinetics and mechanical properties of a composite material, which provides insight into its influence on the final network structure.

| MDP Concentration (wt%) | Maximum Polymerization Rate (% s⁻¹) | Maximum Degree of Conversion (%) | Biaxial Flexural Strength (MPa) |

| 0 | 2.5 | 67 | 106 |

| 5 | Data not provided | Data not provided | 136 |

| 20 | 3.5 | 83 | Decreasing trend noted |

This data is derived from a study on 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a compound closely related to 10-(thiophosphonooxy)decyl methacrylate. ucl.ac.uk

The data indicates that increasing the concentration of the monofunctional monomer leads to a higher degree of conversion, which can be indicative of a more completely formed polymer network. However, the flexural strength shows a more complex relationship, initially increasing and then decreasing at higher concentrations, suggesting an optimal level for achieving desired mechanical properties. ucl.ac.uk This highlights the intricate role that 10-(thiophosphonooxy)decyl methacrylate plays in modulating the final cross-linked network, even as a non-cross-linking component.

Interfacial Adhesion Mechanisms and Substrate Interactions of 10 Thiophosphonooxy Decyl Methacrylate Polymers

Chemical Interactions with Hydroxyapatite (B223615) and Related Bio-Ceramics

The adhesion of 10-(thiophosphonooxy)decyl methacrylate (B99206) to mineralized tissues like bone and teeth is fundamentally governed by the chemical interaction between its thiophosphate functional group and the calcium phosphate (B84403) mineral phase, primarily hydroxyapatite (HAp). This interaction is analogous to that of well-studied phosphate-containing adhesive monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), which is considered a benchmark for chemical adhesion to dental hard tissues. bioscience.co.uknih.gov

The primary mechanism for the chemical adhesion of acidic functional monomers to hydroxyapatite is through ionic bonding between the acidic group and the calcium ions of the HAp lattice. researchgate.net For the extensively researched monomer MDP, studies using X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) have confirmed that the phosphate group interacts directly with calcium in HAp. researchgate.net This interaction leads to the formation of a stable, water-insoluble calcium salt of the monomer on the substrate surface. nih.govresearchgate.net This process of forming multiple bonds between the functional group and mineral cations can also be described as chelation, resulting in a stable chemical bond at the interface.

Atomic absorption spectroscopy has demonstrated that in the presence of calcium ions, MDP readily forms MDP-calcium salts. nih.govbohrium.com This strong ionic interaction is believed to be the cornerstone of the durable bond formed by MDP-containing adhesives to tooth structure. nih.gov While direct studies on 10-(thiophosphonooxy)decyl methacrylate are less common, the chemical principles remain the same. The thiophosphate group, being an analogue of the phosphate group, is also an acidic functional group capable of ionically bonding to the calcium in hydroxyapatite, thereby anchoring the polymer to the bio-ceramic surface.

The balance between demineralization and remineralization is critical for the health of dental enamel and is largely controlled by the saturation of saliva with calcium and phosphate ions. mdpi.com The application of materials containing nano-hydroxyapatite can promote remineralization by supplying these essential ions to demineralized zones. mdpi.comnih.gov

Functional adhesive monomers primarily contribute to the stability of the adhesive interface rather than participating directly in therapeutic remineralization cycles. However, by creating a stable, chemically bonded interface, they can seal the tooth structure and protect it from external acidic challenges. For the phosphate monomer MDP, research has shown that it forms a stable complex with collagen within the demineralized dentin, and the subsequent formation of MDP-Ca salts helps to protect this organic scaffold from degradation. nih.govresearchgate.net This stabilization of the hybrid layer is crucial for the long-term preservation of the bond.

The specific role of the thiophosphate group of 10-(thiophosphonooxy)decyl methacrylate in influencing demineralization or promoting remineralization has not been extensively documented in scientific literature. Its primary function is centered on adhesion promotion through chemical bonding. While this bond can protect the underlying substrate, its capacity to act as a reservoir of bioavailable phosphate or calcium for remineralization is not its main design feature.

Adhesion to Metallic and Ceramic Substrates

The ability of 10-(thiophosphonooxy)decyl methacrylate and related functional monomers to bond to non-precious metals and high-strength ceramics is critical in prosthodontics. This adhesion relies on the chemical reaction between the acidic functional group and the metal oxides present on the substrate surface.

The bonding mechanism of the phosphate monomer MDP to zirconia (Y-TZP), a high-strength dental ceramic, has been thoroughly investigated. The phosphoric acid group of the MDP molecule chemically reacts with the zirconia surface to form stable, covalent Zr-O-P bonds. researchgate.net This direct chemical bond is responsible for the strong and durable adhesion between resin-based materials and zirconia substrates. mdpi.com Studies have shown that the concentration of MDP in a primer can influence the bond strength, with an optimal concentration achieving the most effective chemical coupling. researchgate.net

Thiophosphate monomers have also been proven effective as adhesion promoters for metallic and ceramic substrates. nih.govnih.gov A study evaluating primers for bonding to commercially pure titanium found that a thiophosphoric acid derivative (MEPS) provided durable bond strengths, comparable to the phosphate-containing monomer MDP, especially after extensive thermocycling. nih.gov Another study on bonding to a leucite-reinforced ceramic found that primers containing a thiophosphate monomer exhibited some of the highest shear bond strengths. nih.gov

| Primer Group (wt% MDP) | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| Control (No MDP) | 5.8 | 1.2 |

| 5% MDP | 10.5 | 2.1 |

| 10% MDP | 15.2 | 2.5 |

| 15% MDP | 15.5 | 2.8 |

| 20% MDP | 15.3 | 2.6 |

| 30% MDP | 15.1 | 2.4 |

Data adapted from research on the effect of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) concentration on bonding to yttria-stabilized zirconia. researchgate.net The results indicate that bond strength increases significantly with the addition of MDP, reaching a plateau around 10-15 wt%.

Surface treatments are essential for achieving robust and durable adhesion to polymeric, metallic, and ceramic substrates. tudelft.nladhesivesmag.com These treatments function by removing weak boundary layers, increasing surface roughness and contact area, and modifying the surface chemistry to make it more receptive to the adhesive. tudelft.nl Common methods include mechanical treatments like airborne particle abrasion and chemical treatments such as acid etching or the application of primers. tudelft.nlnih.gov

The effectiveness of adhesion promoters like 10-(thiophosphonooxy)decyl methacrylate is highly dependent on the initial state of the substrate surface. For instance, when bonding to ceramics, surfaces are often ground with silicon carbide paper to create a standardized, reactive surface before primer application. nih.gov For high-performance polymers like polyetheretherketone (PEEK), surface treatments have a significant effect on bond strength. Research has shown that etching with 98% sulfuric acid or airborne particle abrasion with alumina (B75360) particles significantly increases the bond strength of resin core materials to PEEK posts compared to untreated surfaces. nih.gov These treatments create micromechanical retention and a more chemically active surface for the adhesive monomer to bond with. nih.gov

| Surface Treatment Group | Mean Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| No Treatment (Control) | 6.11 | 2.15 |

| Airborne Particle Abrasion (50 µm Al₂O₃) | 20.93 | 5.91 |

| Sulfuric Acid Etching (98%) | 23.01 | 4.08 |

Data adapted from a study on PEEK post adhesion, demonstrating the significant improvement in bond strength after surface treatment. nih.gov

The mechanism of adhesion promotion by monomers like 10-(thiophosphonooxy)decyl methacrylate involves a bifunctional molecular structure. The molecule has a polymerizable methacrylate group at one end and a chemically reactive acidic (thiophosphate) group at the other. mdpi.com

Chemical Bonding: The acidic thiophosphate headgroup interacts with the metal oxides on the surface of metallic or ceramic substrates. mdpi.comnih.gov This leads to the formation of stable, water-resistant ionic and covalent bonds (e.g., Ti-O-P or Zr-O-P analogues), which chemically graft the monomer to the inorganic surface. researchgate.netnih.gov

Copolymerization: The methacrylate tail of the monomer is available to copolymerize with the methacrylate monomers in the overlying resin composite or luting agent. This creates a continuous and strong polymer chain that bridges the inorganic substrate and the bulk resin material. mdpi.com

In some systems, thiophosphate monomers may also have synergistic effects with other primer components. For example, it has been suggested that a thiophosphate monomer can accelerate the function of a silane (B1218182) monomer when bonding to silica-based ceramics, potentially by improving the chemical environment for the silanization reaction to occur. nih.gov Furthermore, some chemical treatments using sulfur-containing compounds (thiols) have been shown to create nanostructures on metal surfaces, which contribute to adhesion through both morphological changes and chemical bonding. researchgate.net

Hybrid Layer Formation and Interfacial Morphologies

In dentin bonding, the hybrid layer is an essential structure for adhesion, defined as the zone where the adhesive resin interpenetrates the demineralized collagen network of the dentin. nih.govresearchgate.net The formation of a stable and uniform hybrid layer is crucial for a durable bond between a resin restoration and the tooth. nih.gov The quality of this layer, including its thickness and the absence of voids, is dependent on the adhesive system and application technique. nih.gov

Acidic functional monomers are key components of modern self-etching adhesives and play a critical role in hybrid layer formation. They perform a dual function: simultaneously demineralizing the superficial dentin to expose the collagen network and infiltrating this network along with other resin monomers. Subsequent polymerization of these monomers within the collagen scaffold creates the hybrid layer.

The phosphate monomer MDP is known to contribute significantly to the stability of the hybrid layer. nih.govresearchgate.net It forms a stable complex with the collagen fibrils through hydrogen bonding, while also ionically bonding to the residual hydroxyapatite within and below the demineralized zone. nih.gov This chemical interaction helps to preserve the integrity of the collagen and enhances the durability of the resin-dentin bond. nih.govresearchgate.net

While specific morphological studies focusing on hybrid layers formed using 10-(thiophosphonooxy)decyl methacrylate are not widely available, its structural and functional similarity to MDP suggests a comparable role. As a polymerizable acidic monomer, it would participate in the demineralization and infiltration process. Upon polymerization, it would become an integral part of the resin matrix that makes up the hybrid layer, with its thiophosphate group establishing a chemical bond to the mineralized tissue at the base of the layer.

Infiltration Dynamics of Monomers into Substrate Topography

A comprehensive understanding of the infiltration dynamics of 10-(Thiophosphonooxy)decyl methacrylate monomers would necessitate studies that visualize and quantify the penetration of the monomer into the topographical features of a given substrate, such as etched enamel or dentin. This would involve high-resolution microscopy techniques to observe the depth and extent of monomer infiltration, as well as an analysis of how the thiophosphate group influences the monomer's affinity for and interaction with the substrate surface.

Characterization of Polymer-Substrate Interface

Characterizing the interface between the polymerized 10-(Thiophosphonooxy)decyl methacrylate and the substrate is crucial for understanding the adhesion mechanism. This would involve a suite of analytical techniques to probe the chemical and mechanical properties of the interfacial region. Spectroscopic methods could identify the nature of the chemical bonds formed between the thiophosphate group and the substrate. Furthermore, nanomechanical testing would be required to determine the modulus of elasticity and hardness of the interface, providing insights into the durability and strength of the adhesive bond.

Research Applications in Advanced Materials Science Non Clinical

Development of Adhesion-Promoting Primers and Resins

10-(Thiophosphonooxy)decyl methacrylate (B99206) is a key component in the formulation of advanced primers and resins designed to promote strong and durable adhesion between substrates that are otherwise difficult to bond. The thiophosphonooxy group has a strong affinity for inorganic surfaces, such as metals and ceramics, while the methacrylate group can copolymerize with resin matrices. This dual functionality allows it to form a robust chemical bridge at the interface, significantly enhancing bond strength and longevity.

Research has extensively focused on optimizing the concentration of 10-(thiophosphonooxy)decyl methacrylate in primer formulations to achieve maximum bond efficacy. Studies have shown that the concentration of this functional monomer directly influences the resulting bond strength. For instance, investigations into the bonding of resin cements to zirconia, a high-strength ceramic, have demonstrated a clear concentration-dependent effect. The tensile bond strength of resin cements to zirconia has been shown to increase with higher concentrations of 10-(thiophosphonooxy)decyl methacrylate in the primer, up to an optimal level.

| Concentration of 10-(Thiophosphonooxy)decyl methacrylate (wt%) | Mean Tensile Bond Strength (MPa) |

|---|---|

| 0.0 (Control) | Significantly Lower |

| 0.5 | Increasing |

| 1.0 | Increasing |

| 2.0 | Increasing |

| 3.0 | Approaching Peak |

| 4.0 | Peak Strength |

| 5.0 | Slight Decrease/Plateau |

This table is representative of findings that show a general trend. Actual values can vary based on specific experimental conditions and materials used.

Functionalization of Biomaterial Surfaces for Enhanced Interfacial Phenomena

The ability to modify the surface properties of biomaterials is crucial for controlling their interaction with the surrounding biological environment. 10-(Thiophosphonooxy)decyl methacrylate serves as an effective surface functionalizing agent, enabling the tailoring of biomaterial interfaces to elicit specific biological responses.

While direct research on the specific effects of 10-(thiophosphonooxy)decyl methacrylate on protein adsorption is an emerging area, the principles of surface modification suggest its potential to modulate these interactions. The adsorption of proteins is a critical initial event when a biomaterial is introduced into a biological system, influencing subsequent cellular responses. By altering the surface chemistry, factors such as surface energy, wettability, and charge can be controlled, which in turn dictates the quantity and conformation of adsorbed proteins. The hydrophilic phosphonooxy group can be leveraged to create surfaces that influence the adsorption of specific proteins, potentially promoting the adhesion of desired cell types while minimizing non-specific protein binding.

The phosphonooxy group of 10-(thiophosphonooxy)decyl methacrylate has a strong affinity for calcium ions, making it an ideal candidate for promoting the mineralization of biomaterials with calcium phosphate (B84403), a key component of bone and teeth. When incorporated into a biomaterial scaffold, this compound can act as a nucleating site for the deposition of calcium phosphate crystals from simulated body fluid. This process is highly beneficial in applications where the integration of a biomaterial with bone tissue is desired. Research has demonstrated that composites containing 10-(thiophosphonooxy)decyl methacrylate exhibit enhanced bioactivity, as evidenced by the formation of a calcium phosphate layer on their surface when immersed in simulated body fluid.

| Time in SBF | Observation |

|---|---|

| 7 Days | Initial signs of mineral deposition |

| 14 Days | Increased mineral deposits observed |

| 28 Days | Formation of a distinct calcium phosphate layer |

This table illustrates a typical progression of mineralization on a bioactive material containing 10-(thiophosphonooxy)decyl methacrylate.

Role in High-Performance Composite Materials (Excluding Direct Clinical Use)

As an interfacial coupling agent, 10-(thiophosphonooxy)decyl methacrylate chemically bonds the reinforcing fillers (e.g., glass, ceramic, or metal oxide particles) to the polymer matrix. The thiophosphonooxy group forms a stable bond with the filler surface, while the methacrylate group participates in the polymerization of the surrounding resin. This creates a continuous and robust interface that allows for efficient stress transfer from the matrix to the stronger filler particles. The result is a composite material with improved mechanical properties, such as flexural strength and modulus. Studies have shown that the inclusion of this compound in composite formulations can significantly enhance their mechanical performance. For example, the biaxial flexural strength of remineralizing composites has been shown to be influenced by the concentration of 10-(thiophosphonooxy)decyl methacrylate, with an optimal concentration leading to maximum strength.

| Concentration of 10-(Thiophosphonooxy)decyl methacrylate (wt%) | Relative Biaxial Flexural Strength |

|---|---|

| 0 | Baseline |

| 5 | Increased |

| 10 | Further Increased/Peak |

| 15 | Decreasing from Peak |

| 20 | Further Decrease |

This table represents a general trend observed in research, where an optimal concentration of the coupling agent exists for maximizing mechanical properties.

Advanced Characterization Techniques for Polymers Derived from 10 Thiophosphonooxy Decyl Methacrylate

Microscopic and Spectroscopic Analysis of Polymer-Substrate Interfaces

Understanding the interface between a polymer and a substrate is paramount for predicting its long-term stability and functional behavior. A suite of high-resolution microscopic and spectroscopic techniques is employed to probe this critical region.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the micromorphology of the polymer-substrate interface. It provides high-resolution images of the surface topography and cross-sections of the bonded region. In the context of polymers from 10-(Thiophosphonooxy)decyl methacrylate (B99206), SEM is utilized to assess the quality of the bond, identify the presence of any gaps or voids at the interface, and examine the texture of the polymer surface. For instance, in dental applications where this monomer might be used in an adhesive system, SEM can reveal the extent of resin tag formation within the demineralized tooth structure, which is a key indicator of micromechanical interlocking.

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. For polymers derived from 10-(Thiophosphonooxy)decyl methacrylate, XPS is crucial for confirming the presence and chemical interaction of the thiophosphate group with the substrate. Studies on analogous phosphate-containing monomers like 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP) have used XPS to detect phosphorus on the substrate surface, confirming the formation of chemical bonds (e.g., Zr-O-P) that are vital for adhesion. researchgate.net By quantifying the atomic concentrations of elements like carbon, oxygen, phosphorus, and sulfur, XPS provides direct evidence of the monomer's role in forming a stable chemical bridge at the interface.

A hypothetical XPS analysis of a zirconia substrate treated with a primer containing 10-(Thiophosphonooxy)decyl methacrylate might yield the following elemental composition, indicating successful bonding.

| Element | Atomic Concentration (%) |

| Zirconium (Zr) | 25.5 |

| Oxygen (O) | 55.0 |

| Carbon (C) | 15.2 |

| Phosphorus (P) | 3.1 |

| Sulfur (S) | 1.2 |

This is an interactive data table. You can sort and filter the data.

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of surface topography without the need for a vacuum environment, making it suitable for analyzing samples under various conditions. nih.govresearchgate.net Beyond imaging, AFM can operate in modes that map local mechanical properties. High-resolution mechanical mapping can discern the in-situ mechanical properties of the adhesive-substrate interface at the nanoscale. nih.gov For polymers of 10-(Thiophosphonooxy)decyl methacrylate, AFM can be used to measure properties like elastic modulus and hardness across the interface. researchgate.net This allows for the characterization of the nanolayering and rigidity of the bond. nih.govresearchgate.net For example, studies using the similar monomer MDP have shown that co-monomers can significantly alter the rigidity of the adhesive-dentin interface, a phenomenon that AFM is uniquely suited to quantify. nih.gov

Fourier Transform Infrared Spectroscopy (FTIR), particularly in the Attenuated Total Reflectance (ATR) mode, is a primary technique for monitoring the polymerization kinetics of methacrylate monomers. nih.govresearchgate.net The polymerization of 10-(Thiophosphonooxy)decyl methacrylate involves the conversion of carbon-carbon double bonds (C=C) in the methacrylate group into single bonds (C-C) to form the polymer backbone. FTIR spectroscopy tracks this conversion by measuring the decrease in the absorbance intensity of the vibrational band corresponding to the C=C bond, typically found around 1636-1640 cm⁻¹. nih.govmdpi.com To accurately quantify the degree of conversion, the intensity of this reactive peak is often ratioed against an internal standard peak that remains unchanged during the reaction, such as the carbonyl C=O peak. nih.gov Studies recommend using the C-O stretch at 1320 cm⁻¹ for more reproducible results in methacrylate systems. nih.govresearchgate.net

Evaluation of Polymerization Efficiency and Degree of Conversion

The degree of conversion (DC) is a critical parameter that quantifies the percentage of monomer molecules that have been converted into a polymer. A higher DC generally correlates with improved mechanical properties and stability of the resulting polymer. The DC is most commonly calculated from FTIR spectra using the following formula:

DC (%) = [1 - (Absorbance of C=C peak after polymerization / Absorbance of internal reference peak after polymerization) / (Absorbance of C=C peak before polymerization / Absorbance of internal reference peak before polymerization)] x 100

Research on structurally similar acidic monomers demonstrates that their concentration within a resin formulation can significantly influence polymerization kinetics. For example, increasing the concentration of 10-methacryloyloxydecyl dihydrogen phosphate (MDP) in an experimental composite has been shown to linearly increase both the maximum rate of polymerization and the final degree of conversion. nih.govucl.ac.ukresearchgate.net

The table below, based on findings for the analogous monomer MDP, illustrates how monomer concentration can affect polymerization. researchgate.net

| Monomer Concentration (wt%) | Maximum Rate of Polymerization (% s⁻¹) | Maximum Degree of Conversion (DC,max %) |

| 0% MDP | 2.5 | 67 |

| 5% MDP | - | - |

| 10% MDP | - | - |

| 15% MDP | - | - |

| 20% MDP | 3.5 | 83 |

| 3% 4-META | 2.6 | 78 |

This is an interactive data table. You can sort and filter the data. Note: Dashes indicate data not provided in the source summary.

Mechanical Evaluation of Bonded Interfaces in Simulated Environments

To predict the clinical or in-service performance of polymers derived from 10-(Thiophosphonooxy)decyl methacrylate, it is essential to evaluate the mechanical properties of the bonded interface under conditions that mimic its intended environment. researchgate.net This often involves subjecting the bonded assemblies to challenges such as long-term water storage or thermocycling (alternating between hot and cold baths) before mechanical testing. researchgate.net

Standard mechanical tests include shear bond strength and tensile bond strength measurements. More advanced techniques like biaxial flexural strength (BFS) and nanoindentation provide deeper insights into the material's durability and the properties of the interface itself. researchgate.netresearchgate.net Studies on similar monomers have shown that while increasing the monomer concentration can enhance the degree of conversion, it does not always correlate with an increase in strength. nih.gov For instance, the flexural strength of experimental composites containing MDP peaked at a concentration of 5 wt% and then decreased at higher concentrations, despite the continued increase in DC. nih.govresearchgate.net This highlights the complex relationship between polymerization, chemical structure, and mechanical performance.

The following table shows representative data on how the concentration of an analogous functional monomer (MDP) can affect the biaxial flexural strength of a polymer composite. researchgate.net

| Monomer Formulation | Biaxial Flexural Strength (MPa) |

| 0% MDP (Control) | 106 |

| 3% 4-META | 145 |

| 5% MDP | 136 |

This is an interactive data table. You can sort and filter the data.

Shear Bond Strength Testing

Shear bond strength (SBS) testing is a fundamental method used to evaluate the adhesive potential of dental materials. This test measures the force required to de-bond two substrates joined by an adhesive, applied parallel to the adhesive interface. For polymers derived from phosphorus-containing methacrylates, SBS testing is crucial for quantifying their ability to bond to various dental substrates, such as zirconia ceramics.

In studies evaluating the efficacy of primers containing adhesive monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), a close analog of 10-(thiophosphonooxy)decyl methacrylate, shear bond strength is a key performance indicator. Research has shown that the inclusion of 10-MDP in primers and cements significantly enhances the bond strength to yttria-stabilized tetragonal zirconia (Y-TZP). mdpi.comnih.gov

One study investigated the SBS of an experimental resin cement with and without a 10-MDP-containing primer, comparing it to a commercial cement. mdpi.com The results demonstrated that the application of the 10-MDP primer led to a statistically significant increase in shear bond strength for both the experimental and commercial cements. mdpi.com Another investigation focused on the optimal concentration of 10-MDP in primers, finding that concentrations from 10 wt% to 30 wt% yielded significantly higher shear bond strengths compared to lower concentrations. nih.gov

Table 1: Shear Bond Strength (SBS) of Resin Cements with and without 10-MDP Primer

| Group | Cement Type | 10-MDP Primer | Mean SBS (MPa) | Standard Deviation |

|---|---|---|---|---|

| S 10MDP | Experimental | With | 4.760 | 1.258 |

| S no 10MDP | Experimental | Without | 0.840 | 0.264 |

| P 10MDP | Panavia V5 | With | 4.960 | 1.328 |

| P no 10MDP | Panavia V5 | Without | 2.282 | 1.636 |

Data sourced from a study evaluating an experimental cement (Surgi Dual Flo' Zr) against a commercial product (Panavia V5). mdpi.com

Microtensile Bond Strength Testing

Microtensile bond strength (µTBS) testing is a more refined method for assessing adhesive interfaces. It utilizes smaller specimen sizes, which allows for better stress distribution at the bond interface and often yields higher bond strength values than conventional shear tests. This technique is particularly useful for evaluating the bond strength to different regions of a tooth or to aged composite surfaces. biomedpharmajournal.orgrepec.org

Research on universal adhesives containing 10-MDP demonstrates their effectiveness in bonding to various substrates. nih.govnih.gov A study comparing four different 10-MDP-containing adhesives to a 10-MDP-free adhesive on a bulk-fill composite surface found that the 10-MDP adhesives yielded significantly higher µTBS values. nih.govnih.gov The mean µTBS for the tested protocols ranged from 36.4 MPa to 46.6 MPa. biomedpharmajournal.orgnih.gov Another study evaluating 10-MDP containing adhesives in Class V cavities reported µTBS values ranging from 6.43 MPa to 10.77 MPa, highlighting the influence of the adhesive system type (total-etch vs. self-etch). repec.org

Failure mode analysis is a critical component of µTBS testing. In immediate testing groups, adhesive failures at the resin-dentin interface are often predominant. biomedpharmajournal.orgrepec.orgpreprints.org However, after aging, the failure mode often shifts towards cohesive failure within the material itself, indicating a strong and durable adhesive interface. biomedpharmajournal.orgnih.gov

Table 2: Microtensile Bond Strength (µTBS) of 10-MDP Adhesives (Immediate vs. Aged)

| Adhesive System | Substrate | Testing Condition | Mean µTBS (MPa) |

|---|---|---|---|

| 10-MDP Adhesives (Average) | Low-viscosity bulk-fill composite | Immediate | 46.6 ± 1.6 |

| 10-MDP Adhesives (Average) | Low-viscosity bulk-fill composite | Aged (5000 thermocycles) | 36.4 ± 2.0 |

| Scotchbond Universal (SBU) | Dentin (Class V) | Immediate | 10.77 ± 4.27 |

| Clearfil SE Bond (CSE) | Dentin (Class V) | Immediate | 9.33 ± 3.66 |

| Clearfil Tri-S Bond (CTS) | Dentin (Class V) | Immediate | 6.43 ± 4.18 |

Data compiled from multiple in-vitro studies. repec.orgnih.gov

Cyclic Loading and Thermocycling Studies

To simulate the challenging conditions of the oral environment, polymers derived from 10-(thiophosphonooxy)decyl methacrylate undergo artificial aging protocols, including cyclic loading and thermocycling. These studies are essential for predicting the long-term clinical performance and durability of the adhesive bond. nih.gov

Thermocycling involves subjecting the bonded specimens to thousands of cycles of alternating hot and cold water baths, mimicking the temperature changes that occur with food and drink consumption. nih.gov This process challenges the integrity of the adhesive interface by inducing thermal stresses. Multiple studies have consistently shown that thermocycling significantly decreases the bond strength of dental adhesives, including those containing 10-MDP. biomedpharmajournal.orgnih.govnih.gov For instance, after 5,000 thermocycles, a significant reduction in µTBS was observed across all tested adhesive groups, underscoring the importance of aging studies in materials evaluation. biomedpharmajournal.orgnih.govnih.gov

Cyclic loading simulates the repetitive mechanical stresses of chewing. By applying sub-critical loads for a high number of cycles, this method tests the fatigue resistance of the material and the adhesive bond. Research indicates that cyclic loading, similar to thermocycling, can lead to a degradation in the strength properties of resin-based materials. nih.gov The combination of thermal and mechanical cycling provides a comprehensive assessment of a material's potential longevity, indicating that the oral environment enhances degradation and may shorten the clinical life of resin-based restorations. nih.gov The results from these aging studies consistently conclude that while 10-MDP-containing adhesives provide strong initial bonds, their durability diminishes over time under simulated clinical stresses. nih.govnih.gov

Theoretical and Computational Perspectives on 10 Thiophosphonooxy Decyl Methacrylate Interactions

Molecular Modeling of Monomer-Substrate Adsorption

The adsorption of 10-(thiophosphonooxy)decyl methacrylate (B99206) onto a substrate is a critical first step in the formation of a durable interface. Molecular modeling, particularly using methods like Density Functional Theory (DFT), allows for the detailed investigation of the interactions between the monomer and various surfaces. The thiophosphate group is the primary anchor, capable of forming strong chemical bonds with mineral-rich substrates such as hydroxyapatite (B223615) or zirconia.

Studies on analogous organophosphorus compounds provide insight into the expected adsorption behavior. For instance, DFT simulations of organophosphorus pesticides adsorbing on goethite (α-FeOOH) surfaces have shown significant adsorption energies, indicating strong, thermodynamically stable interactions. digitellinc.com In these simulations, the sulfur atom of the organophosphorus molecule was found to form a chemical bond with the iron atoms on the goethite surface, with calculated adsorption energies ranging from -1.03 to -1.44 eV. digitellinc.com This suggests that the sulfur atom in the thiophosphate group of 10-(thiophosphonooxy)decyl methacrylate could play a key role in its adhesion to mineral surfaces.

Table 1: Calculated Adsorption Energies of Analogue Organophosphorus Compounds on Mineral Surfaces using DFT

| Adsorbate Molecule | Substrate | Adsorption Energy (eV) | Key Interaction |

| Methyl Parathion | Goethite (α-FeOOH) | -1.03 | Fe-S bond |

| Chlorpyrifos | Goethite (α-FeOOH) | -1.44 | Fe-S bond |

Data sourced from DFT simulations of organophosphorus pesticide adsorption. digitellinc.com

Simulation of Polymerization Propagation and Network Formation

Understanding the transition from individual monomers to a cross-linked polymer network is crucial for predicting the mechanical and physical properties of the final material. Molecular dynamics (MD) and Monte Carlo simulations are powerful tools to model the radical polymerization process of methacrylate monomers. These simulations can track the movement and reaction of individual molecules, providing insights into reaction kinetics, network topology, and the evolution of material properties.

For dimethacrylate monomers, which are often used in conjunction with monofunctional monomers like 10-(thiophosphonooxy)decyl methacrylate, simulations have shown that the final network structure is highly dependent on monomer type, reactivity, and concentration. nih.govnih.gov The flexibility of the monomer plays a significant role in the resulting free volume within the polymer network. For instance, the addition of a more flexible monomer like triethylene glycol dimethacrylate (TEGDMA) to a more rigid monomer like bisphenol A diglycidyl dimethacrylate (BisGMA) can alter the network's free volume and, consequently, its macroscopic properties. nih.gov

Simulations can also elucidate the role of various reactions that occur during polymerization, such as chain transfer to monomer, which can affect the final molecular weight distribution of the polymer. nih.govwestlake.edu.cn By modeling these complex processes, researchers can better understand how the specific chemical structure of 10-(thiophosphonooxy)decyl methacrylate contributes to the formation and properties of the resulting polymer network.

Table 2: Factors Influencing Polymer Network Formation in Methacrylate Systems from Simulation Studies

| Factor | Influence on Network Structure | Simulation Method |

| Monomer Flexibility | Affects free volume and heterogeneity of the network. nih.gov | Molecular Dynamics, Positron Annihilation Lifetime Spectroscopy Modeling |

| Monomer Concentration | Influences reaction kinetics and degree of conversion. ucl.ac.uk | Kinetic Modeling |

| Chain Length | Can impact monomer diffusion and reaction rates. westlake.edu.cn | Density Functional Theory |

| Intermolecular Interactions | Hydrogen bonding can affect reaction rates and network properties. ucl.ac.uk | Spectroscopic Analysis and Kinetic Modeling |

Quantum Chemical Calculations of Reactivity and Bonding Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for determining the intrinsic reactivity of monomers and the strength of the chemical bonds they form. acs.org These calculations can provide quantitative data on activation energies for polymerization, bond dissociation energies, and the electronic structure of molecules, all of which govern their chemical behavior.

For methacrylate monomers, DFT studies have been used to model the energetics of radical polymerization. acs.org The reactivity of the methacrylate group is influenced by the nature of the ester side chain. For 10-(thiophosphonooxy)decyl methacrylate, the long alkyl chain and the electron-withdrawing nature of the thiophosphate group will modulate the electron density of the vinyl group, thereby affecting its reactivity towards radical addition. Quantum mechanical studies on a series of methacrylate monomers have shown that it is possible to develop quantitative structure-property relationship (QSAR) models that correlate calculated quantum chemical descriptors with experimental propagation rate coefficients. westlake.edu.cn

Table 3: Representative Calculated Energy Values for Reactions of Methacrylate and Organophosphorus Analogues

| Calculation Type | System | Calculated Value | Significance |

| Isomerization Energy (ΔE) | Ylide to Ion Pair (PMMA chain end with TPP+ counterion, n=2) | 11.0 kJ/mol | Correlates with the reactivity of the polymerizing chain end. acs.org |

| Hydrogen Abstraction Barrier (CTM) | Methyl Acrylate (B77674) Trimer Radical + Monomer | ~50-60 kJ/mol | Indicates the likelihood of chain transfer to monomer reactions. nih.gov |

| Adsorption Energy | Chlorpyrifos on Goethite | -1.44 eV | Suggests strong bonding of organophosphorus compounds to mineral surfaces. digitellinc.com |

Note: The table presents data from analogue systems to infer the potential energetic characteristics of 10-(thiophosphonooxy)decyl methacrylate interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.